

Imidazolidin-2-one Derivatives: A Technical Review of Synthesis and Biological Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Isopropylimidazolidin-2-one**

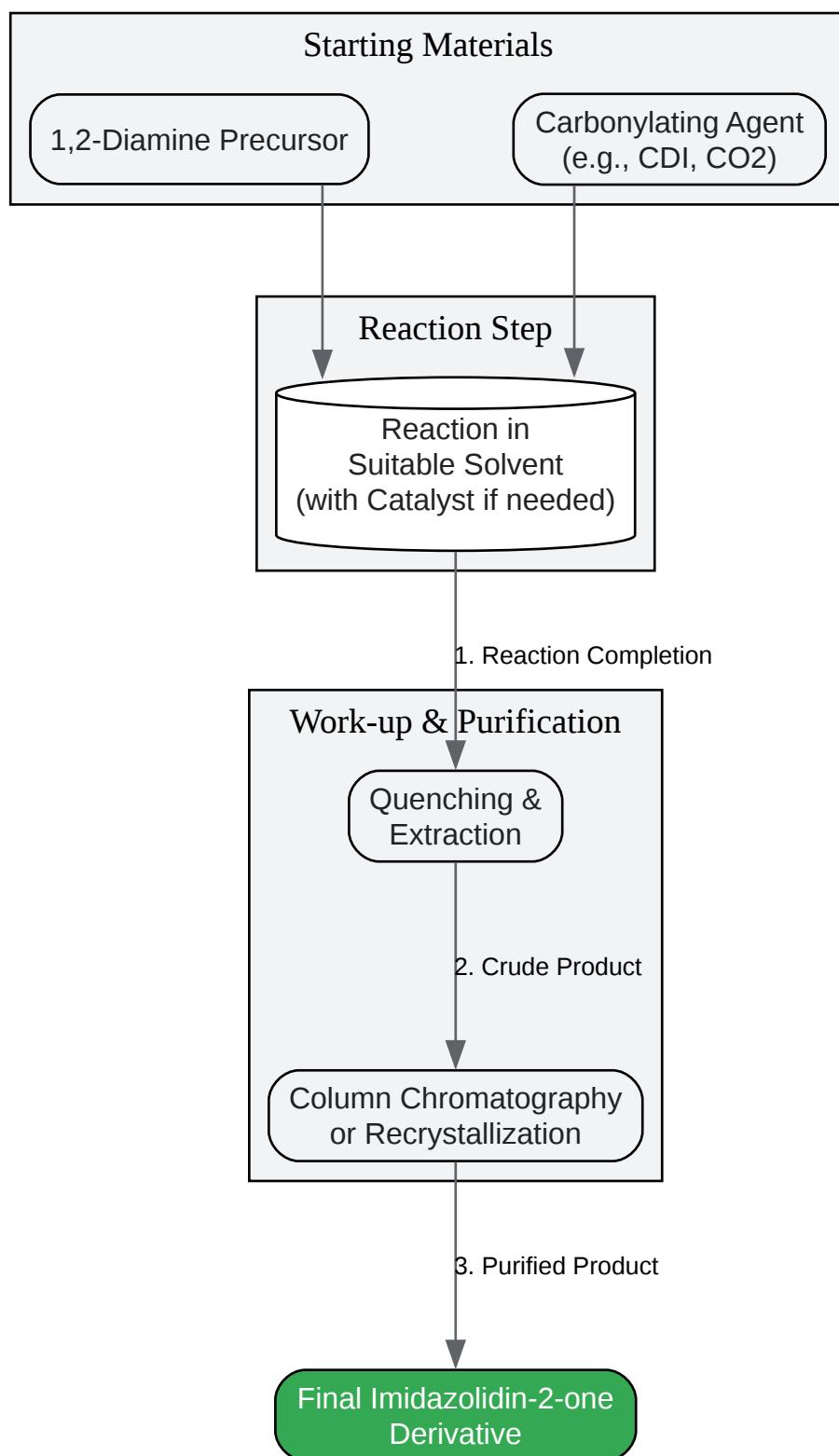
Cat. No.: **B1321413**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold, a five-membered cyclic urea, is a privileged structure in medicinal chemistry and drug discovery. Its derivatives are integral components of numerous natural products and synthetic molecules, exhibiting a vast array of biological activities.[\[1\]](#)[\[2\]](#) This structural motif is found in several FDA-approved drugs, including the antihypertensive agent imidapril and the antibiotic azlocillin, highlighting its therapeutic significance.[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide provides an in-depth review of the core synthetic strategies for creating imidazolidin-2-one derivatives, summarizes their diverse pharmacological applications with quantitative data, and presents detailed experimental methodologies.

Core Synthetic Strategies


The construction of the imidazolidin-2-one ring system can be achieved through several efficient catalytic and non-catalytic methods. The most common approaches focus on forming the cyclic urea structure from suitable precursors.[\[5\]](#) A 2019 review outlines four primary catalytic strategies that have been developed between 2010 and 2018.[\[1\]](#)

The main synthetic routes include:

- Direct Carbonylation of 1,2-Diamines: This is a straightforward method involving the reaction of a 1,2-diamine with a carbonylating agent.[\[1\]](#)[\[2\]](#) Various reagents like phosgene, carbonyldiimidazole (CDI), and even CO₂ under catalytic conditions can be used to insert the carbonyl group.[\[1\]](#)

- Diamination of Olefins: This strategy involves the addition of two nitrogen atoms across a double bond, followed by cyclization to form the imidazolidin-2-one ring.[1][5]
- Intramolecular Hydroamination of Linear Urea Derivatives: N-allyl ureas can undergo intramolecular cyclization, often catalyzed by transition metals like palladium or gold, to yield imidazolidin-2-one derivatives.[1]
- Aziridine Ring Expansion: The reaction of aziridines, particularly 2-vinylaziridines, with isocyanates in the presence of a palladium catalyst provides a pathway to a wide array of imidazolidin-2-one derivatives under mild conditions.[1]

A generalized workflow for the synthesis via direct carbonylation of diamines is illustrated below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of imidazolidin-2-one derivatives.

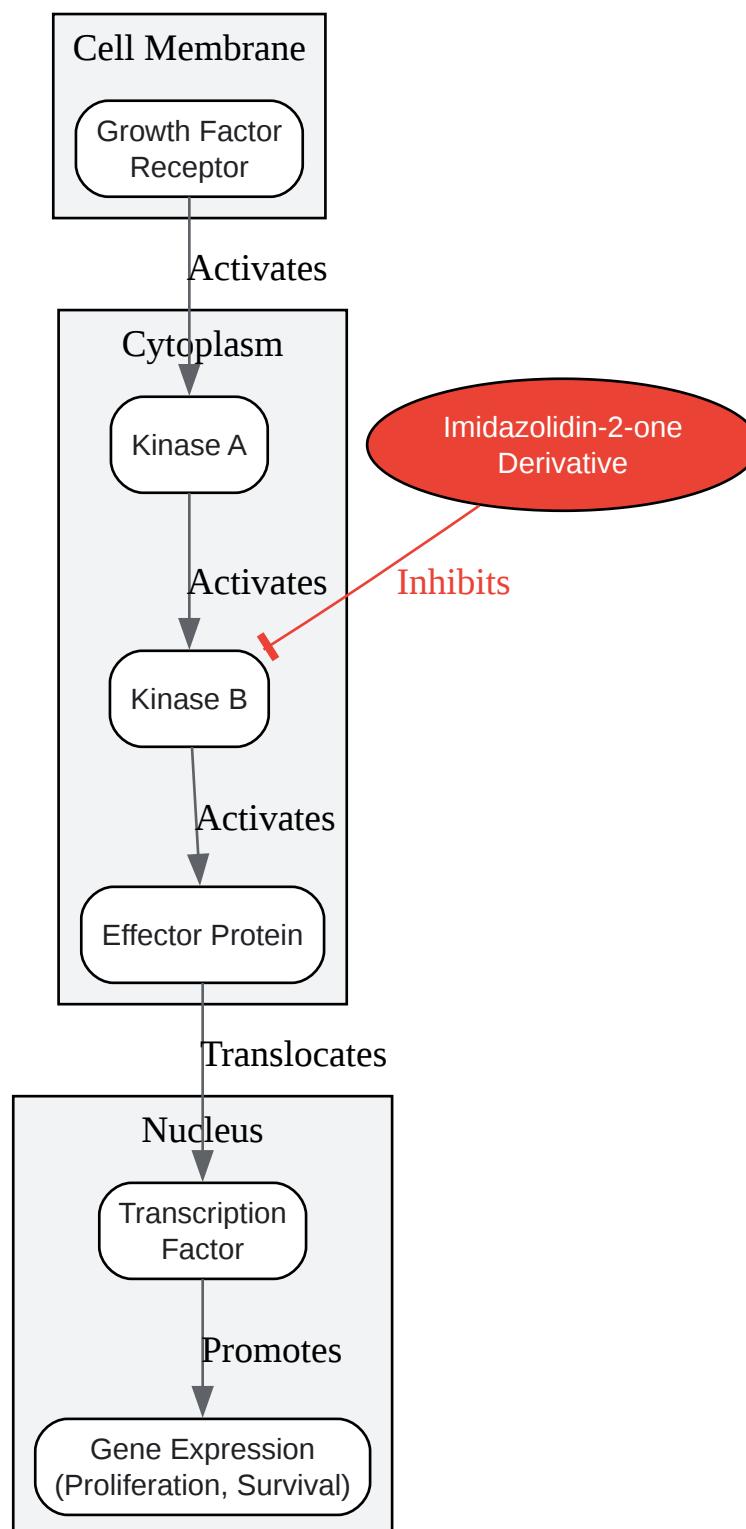
Experimental Protocols

Representative Protocol: Synthesis of 4-Thioxo-2,5-imidazolidindiones from 5-imino-4-thioxo-2-imidazolidinone Derivatives[6][7]

This protocol is a representative example of imine hydrolysis to produce dione derivatives, based on methodologies described in the literature.[6][7]

- Starting Material: A 5-imino-4-thioxo-2-imidazolidinone derivative (1.0 eq).
- Reagents & Solvent:
 - Ethanol (EtOH)
 - Dilute Hydrochloric Acid (HCl)
- Procedure:
 - The starting 5-imino-4-thioxo-2-imidazolidinone derivative is suspended in ethanol in a round-bottom flask equipped with a reflux condenser.
 - Dilute hydrochloric acid is added to the suspension.
 - The reaction mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The solvent is removed under reduced pressure using a rotary evaporator.
 - The resulting crude solid is purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the corresponding 4-thioxo-2,5-imidazolidindione product.
- Characterization: The final product structure is confirmed using spectroscopic methods such as IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry. The absence of an imine ($\text{C}=\text{N}$) signal and the appearance of a new carbonyl ($\text{C}=\text{O}$) signal in the IR spectrum are indicative of a successful conversion.

Biological Activities and Therapeutic Potential


Imidazolidin-2-one derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug development.[\[8\]](#)[\[9\]](#) Their therapeutic potential spans from infectious diseases to cancer and neurological disorders.

1. Anticancer Activity

Numerous studies have highlighted the potential of imidazolidin-2-one derivatives as anticancer agents.[\[9\]](#)[\[10\]](#) They have shown cytotoxicity against various cancer cell lines.[\[8\]](#)[\[9\]](#) A series of novel 4-(het)arylimidazolidin-2-ones were synthesized and evaluated for their in vitro anticancer activity, with some compounds showing notable effects.[\[2\]](#)[\[3\]](#)

Compound/Derivative Class	Cell Line	Activity (IC ₅₀)	Reference
4-(1H-indol-3-yl)-1-phenylimidazolidin-2-one	HCT-116 (Colon)	16.2 ± 1.1 μM	[3]
1-Butyl-4-(1H-indol-3-yl)imidazolidin-2-one	HCT-116 (Colon)	20.4 ± 1.5 μM	[3]
4-(1H-indol-3-yl)-1-(4-methoxyphenyl)imidazolidin-2-one	HCT-116 (Colon)	26.3 ± 1.8 μM	[3]
Isatin-imidazolidine derivative (IST-02)	HuH-7 (Liver)	75% cell toxicity at 500 ng/μL	[9]

The mechanism of action for these compounds can be varied, but a common strategy in modern anticancer drug design involves the inhibition of signaling pathways crucial for tumor growth and survival. A hypothetical pathway targeted by an imidazolidin-2-one derivative is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway inhibited by an anticancer agent.

2. Antimicrobial and Antiviral Activities

The imidazolidin-2-one core is also present in compounds with significant antimicrobial and antiviral properties. Derivatives have been synthesized and tested against various strains of bacteria and fungi, with some showing potent activity.[6][11] For example, certain imidazoquinoxaline derivatives showed strong activity against all tested organisms.[6]

In virology, imidazolidinones have been identified as inhibitors of several viruses, including Human Immunodeficiency Virus (HIV), dengue, and hepatitis C.[12] The structural versatility of the scaffold allows for modifications that can enhance potency and selectivity against viral targets.[11][12]

3. Muscarinic M3 Receptor Antagonism

A novel class of diaryl imidazolidin-2-one derivatives was discovered as selective antagonists for the muscarinic M3 receptor.[13] This is significant for developing treatments for conditions like overactive bladder. The SAR (Structure-Activity Relationship) was explored to improve selectivity over the M2 receptor, a crucial factor for minimizing side effects.[13]

Compound	M3 Receptor (Ki)	M2 Receptor (Ki)	M2/M3 Selectivity	Reference
22a (Hit compound)	1.9 nM	21 nM	11	[13]
50 (Optimized)	4.8 nM	1141 nM	238	[13]

4. Other Biological Activities

The pharmacological profile of imidazolidin-2-one derivatives extends further to include:

- Anti-inflammatory activity[8][14]
- Antidepressant effects[8]
- Antidiabetic properties[8]
- Anti-HIV activity[8][11]

Conclusion

The imidazolidin-2-one scaffold is a cornerstone in the development of new therapeutic agents. The synthetic routes to its derivatives are well-established and versatile, allowing for extensive chemical modification to optimize pharmacological properties. The broad and potent biological activities, ranging from anticancer and antimicrobial to specific receptor antagonism, ensure that this heterocyclic core will remain a focus of intensive research in medicinal chemistry and drug development. Future efforts will likely concentrate on refining structure-activity relationships, elucidating precise mechanisms of action, and advancing the most promising candidates into clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]

- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- To cite this document: BenchChem. [Imidazolidin-2-one Derivatives: A Technical Review of Synthesis and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321413#literature-review-of-imidazolidin-2-one-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com